4-Methyl-1,2,4-triazole-3-carboxylate
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Overview
Description
4-Methyl-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C4H5N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the reaction of thiosemicarbazide with oxalic acid to form an intermediate, which is then esterified with methanol under the catalysis of sulfuric acid .
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Esterification: Conversion to esters using alcohols.
Amidation: Reaction with amines to form amides.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid as a catalyst.
Amidation: Amines and aluminum complexes under microwave conditions.
Major Products:
Amides: Formed from the reaction with amines.
Scientific Research Applications
4-Methyl-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Utilized as a precursor for the synthesis of antiviral drugs like Ribavirin.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in the synthesis of Ribavirin, it acts as a precursor that undergoes further chemical transformations to exert antiviral effects . The compound’s ability to form stable complexes with metals also contributes to its biological activity .
Comparison with Similar Compounds
1,2,4-Triazole-3-carboxamide: Similar structure but with an amide group instead of an ester.
1,2,3-Triazole: Another triazole derivative with different nitrogen positioning.
5-Amino-1,2,4-triazole-3-carboxylic acid: Precursor for the synthesis of 4-Methyl-1,2,4-triazole-3-carboxylate.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C4H4N3O2- |
---|---|
Molecular Weight |
126.09 g/mol |
IUPAC Name |
4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-5-6-3(7)4(8)9/h2H,1H3,(H,8,9)/p-1 |
InChI Key |
VWDMYHWYTOQKHH-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=NN=C1C(=O)[O-] |
Origin of Product |
United States |
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